Diphenyl tridecyl phosphite

Catalog No.
S14308180
CAS No.
60628-17-3
M.F
C25H37O3P
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl tridecyl phosphite

CAS Number

60628-17-3

Product Name

Diphenyl tridecyl phosphite

IUPAC Name

diphenyl tridecyl phosphite

Molecular Formula

C25H37O3P

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H37O3P/c1-2-3-4-5-6-7-8-9-10-11-18-23-26-29(27-24-19-14-12-15-20-24)28-25-21-16-13-17-22-25/h12-17,19-22H,2-11,18,23H2,1H3

InChI Key

OGVJEUDMQQIAPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

Diphenyl tridecyl phosphite is an organophosphorus compound characterized by its chemical formula C25H37O3PC_{25}H_{37}O_{3}P. It consists of two phenyl groups and a tridecyl group attached to a phosphite moiety, making it a unique phosphite ester. This compound is typically a colorless to pale yellow liquid with a mild odor, and it is known for its stability and effectiveness as an additive in various industrial applications, particularly in the plastics and coatings industries.

Typical of phosphite esters, including hydrolysis, oxidation, and transesterification. In hydrolysis, the compound reacts with water to yield phosphonic acids and alcohols. Oxidation reactions can lead to the formation of phosphonic acid derivatives. Additionally, it can participate in transesterification reactions where it exchanges its alkoxy groups with alcohols, which can modify its properties for specific applications .

Diphenyl tridecyl phosphite can be synthesized through the reaction of tridecyl alcohol with phosphorus oxychloride or phosphorus trichloride in the presence of phenol. The general reaction involves the formation of the phosphite ester through nucleophilic attack by the alcohol on the phosphorus center. The process typically requires careful control of temperature and reaction conditions to optimize yield and purity .

Diphenyl tridecyl phosphite is utilized in various industrial applications due to its properties as an antioxidant and stabilizer. Key uses include:

  • Plastics Industry: Acts as a stabilizer for polyvinyl chloride (PVC), polyethylene, and polystyrene.
  • Coatings: Enhances color stability and thermal resistance in coatings and paints.
  • Lubricants: Serves as an additive to improve performance characteristics in lubricants.
  • Polymer Production: Functions as a processing aid in the production of various polymers

    Interaction studies involving diphenyl tridecyl phosphite often focus on its compatibility with other additives and polymers. Research indicates that this compound can effectively scavenge free radicals generated during polymer processing, thereby enhancing the longevity and stability of final products. Its interactions with solvents and other stabilizers have been explored to optimize formulations for specific applications .

Diphenyl tridecyl phosphite shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Tris(2-ethylhexyl) phosphiteC27H57O3PC_{27}H_{57}O_3PCommonly used as a plasticizer; excellent thermal stability
Triphenyl phosphiteC18H15O4PC_{18}H_{15}O_4PKnown for its antioxidant properties in plastics
Diisodecyl phenyl phosphiteC26H53O3PC_{26}H_{53}O_3PUsed in PVC stabilization; enhances color retention
Tris(tridecyl) phosphiteC39H81O3PC_{39}H_{81}O_3PEffective as an antioxidant; similar applications as diphenyl tridecyl phosphite

Uniqueness

Diphenyl tridecyl phosphite's uniqueness lies in its combination of both aryl (phenyl) and aliphatic (tridecyl) groups, which provides a balance between thermal stability and compatibility with various polymers. This makes it particularly effective in applications requiring both antioxidant properties and enhanced mechanical performance.

Physical Description

Dry Powder, Liquid; Liquid

XLogP3

9.8

Hydrogen Bond Acceptor Count

3

Exact Mass

416.24803204 g/mol

Monoisotopic Mass

416.24803204 g/mol

Heavy Atom Count

29

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Phosphorous acid, diphenyl tridecyl ester: ACTIVE

Dates

Modify: 2024-08-10

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